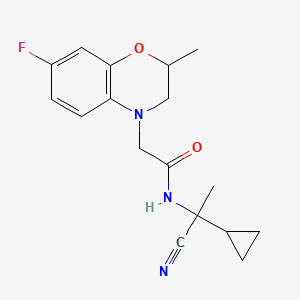

N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-YL)acetamide

Description

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-8-21(14-6-5-13(18)7-15(14)23-11)9-16(22)20-17(2,10-19)12-3-4-12/h5-7,11-12H,3-4,8-9H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAMAHHBHPSMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C(O1)C=C(C=C2)F)CC(=O)NC(C)(C#N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-YL)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20FN3O2

- Molecular Weight : 317.364 g/mol

- CAS Number : 1385422-35-4

The biological activity of N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-YL)acetamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are critical for cellular function and homeostasis.

Antitumor Activity

Recent studies have indicated that N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-YL)acetamide exhibits significant antitumor properties. In vitro assays demonstrated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.9 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of proliferation |

These findings suggest that the compound may be a candidate for further development in cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. In animal models of neurodegenerative diseases, it was found to:

- Reduce oxidative stress markers.

- Improve cognitive function as measured by behavioral tests.

Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-YL)acetamide resulted in a significant reduction in tumor volume compared to the control group. The treatment was well-tolerated with no observed toxicity.

Study 2: Neuroprotection in Alzheimer's Disease Models

In a model of Alzheimer's disease, the compound was administered over a period of four weeks. Results indicated a marked improvement in memory retention and a decrease in amyloid-beta plaque formation, suggesting its potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzoxazin/benzodioxin ring, acetamide substituents, or cyano-cyclopropyl groups. Below is a detailed comparison:

Structural and Functional Group Comparisons

Key Differentiators of the Target Compound

Fluorine’s electronegativity may also increase metabolic stability.

Cyano-Cyclopropylethyl Group: The 1-cyano-1-cyclopropylethyl substituent on the acetamide nitrogen introduces rigidity and steric hindrance, which could reduce off-target interactions compared to flexible alkyl chains (e.g., hydroxyethylsulfanyl in ). Cyclopropane rings are known to enhance pharmacokinetic properties by resisting oxidative metabolism.

Comparison with Antiparasitic Benzoxazin Derivatives: A related benzoxazin compound, N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide, is explicitly cited for treating heartworm infections .

Research Findings and Pharmacological Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including cyclopropanation and fluorination, as seen in analogs like Apremilast .

- ADME Properties: The cyano-cyclopropyl group may improve oral bioavailability compared to bulkier substituents (e.g., piperazine in ), though in vitro studies are needed for validation.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition and nucleophilic substitution for the acetamide linkage. Key conditions include maintaining anhydrous solvents (e.g., dry DMF), controlled temperatures (-78°C for nitrile stabilization), and catalytic systems (e.g., palladium for cross-coupling reactions). Post-synthesis purification via column chromatography (EtOAc/hexane gradient) ensures high purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%).

- NMR spectroscopy (1H, 13C, and 19F) confirms structural features like the cyclopropane ring and fluorine substitution.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy.

- Infrared Spectroscopy (IR) identifies functional groups (e.g., cyano, amide) .

Q. How does the compound’s solubility profile influence biological assay design?

Solubility in DMSO (stock solution) and subsequent dilution in PBS or cell culture media must be optimized to avoid precipitation. Pre-experiment centrifugation removes insoluble aggregates. Solubility limits guide concentration ranges for in vitro assays (e.g., IC50 determinations) .

Advanced Research Questions

Q. What strategies optimize synthetic yield of the cyclopropane moiety while minimizing side reactions?

- Use slow addition of carbene precursors to reduce exothermic side reactions.

- Employ low temperatures (-78°C) and stabilizing ligands (e.g., bisoxazoline) to prevent ring-opening.

- Monitor reaction progress via TLC and quench intermediates immediately after completion .

Q. How to resolve discrepancies between computational binding predictions and experimental bioactivity data?

- Reassess docking parameters (e.g., solvation models, protein flexibility).

- Validate binding affinity using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .

Q. What methodological approaches are recommended for studying metabolic stability in hepatic microsomes?

- Incubate the compound with liver microsomes (human/rat) and NADPH cofactor at 37°C.

- Use LC-MS/MS to quantify parent compound depletion over time.

- Calculate half-life (t1/2) and intrinsic clearance (CLint) to predict hepatic extraction .

Q. How to design structure-activity relationship (SAR) studies to improve pharmacokinetic properties?

- Systematically modify substituents (e.g., fluoro position, cyclopropane substituents).

- Test analogs for solubility (shake-flask method), permeability (PAMPA), and metabolic stability.

- Develop QSAR models to correlate structural features with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.